

In vivo administration and dosage of Z-IETD-fmk in mouse models.

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Compound of Interest

Compound Name: Z-IETD-fmk

Cat. No.: B549506

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Application Notes: In Vivo Administration of Z-IETD-fmk

Introduction

Z-IETD-fmk is a potent, cell-permeable, and irreversible inhibitor of caspase-8.[1] Caspase-8 is an initiator caspase that plays a critical role in the extrinsic apoptosis pathway, which is triggered by death receptors such as Fas and TNFR1.[2][3] Beyond its pro-apoptotic function, caspase-8 is also a key regulator that suppresses a form of programmed necrotic cell death called necroptosis.[4][5] By inhibiting caspase-8, **Z-IETD-fmk** can block apoptosis and, under certain conditions, promote necroptosis or other inflammatory responses.[4] Its utility in in vivo mouse models allows for the investigation of caspase-8's role in various physiological and pathological processes, including infection, inflammation, and tissue injury.[6]

Mechanism of Action

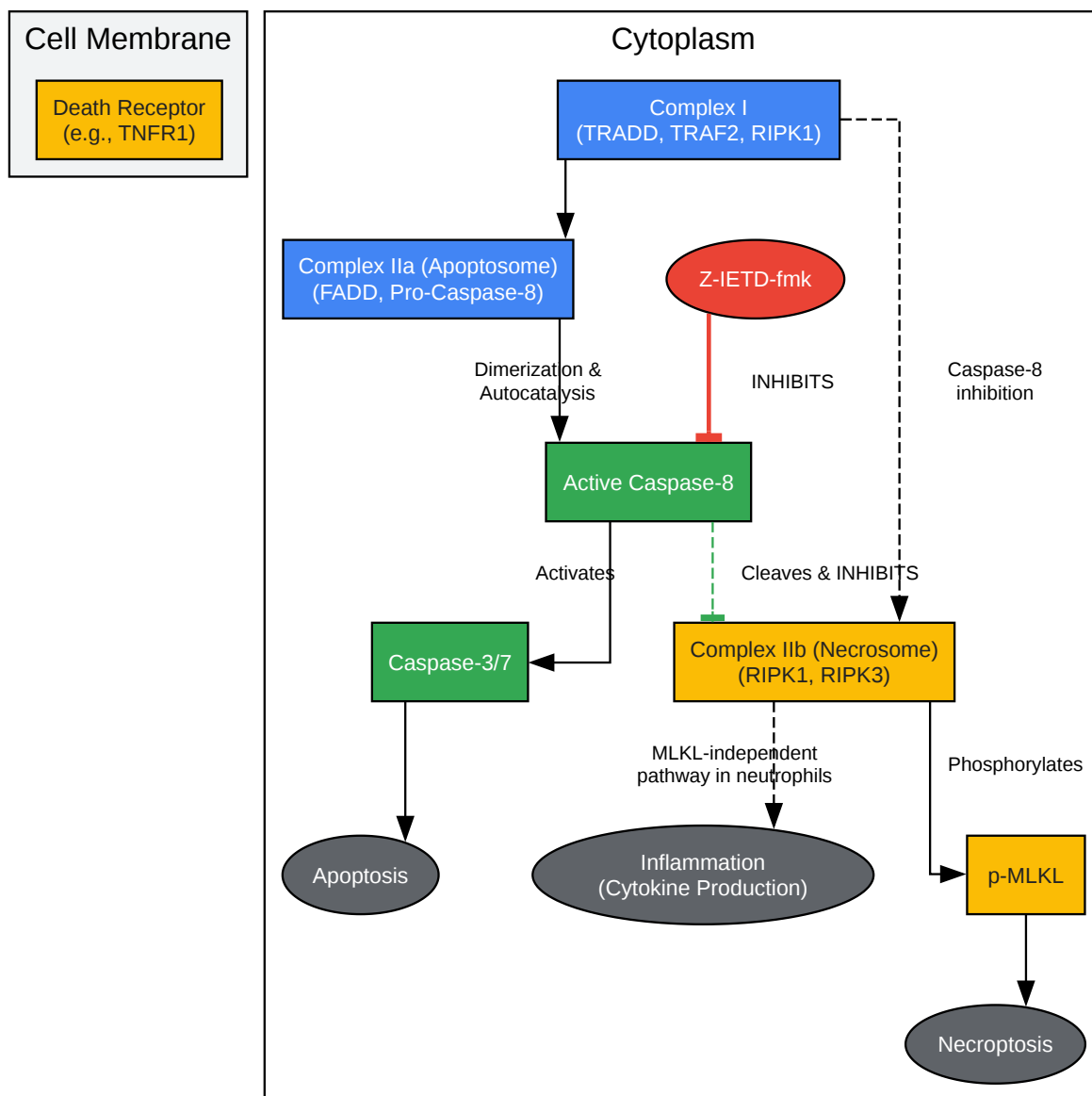
Caspase-8 sits at a crucial checkpoint in cell fate decisions. In the canonical extrinsic apoptosis pathway, activation of death receptors leads to the formation of the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is recruited and activated through dimerization. Activated caspase-8 then initiates a downstream caspase cascade, leading to apoptosis.

However, caspase-8 also has a non-apoptotic, survival role. It cleaves and inactivates key proteins in the necroptosis pathway, namely RIPK1 and RIPK3, thereby preventing the

formation of the "necrosome" complex.[7]

Z-IETD-fmk is a tetrapeptide (Ile-Glu-Thr-Asp) modified with a fluoromethyl ketone (fmk) group, which allows it to bind irreversibly to the active site of caspase-8.[3] By blocking caspase-8 activity, **Z-IETD-fmk** can:

- Inhibit extrinsic apoptosis: Preventing the downstream signaling cascade that leads to apoptotic cell death.
- Promote necroptosis or inflammation: By preventing the cleavage of RIPK1 and RIPK3, **Z-IETD-fmk** allows for the formation of the necrosome, which can lead to MLKL-mediated necroptosis or, in some cell types like neutrophils, an MLKL-independent inflammatory response.[4][6]



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Figure 1. Dual role of Caspase-8 in apoptosis and necroptosis/inflammation, and the inhibitory action of **Z-IETD-fmk**.

Data Presentation: In Vivo Dosage Summary

The following table summarizes published dosages and administration routes for **Z-IETD-fmk** in various mouse models. It is crucial to note that the optimal dose and regimen can vary significantly depending on the mouse strain, disease model, and experimental endpoint.

Mouse Model	Z-IETD-fmk Dosage	Administration Route	Vehicle	Key Application & Findings	Reference(s)
Bacterial Peritonitis & Pneumonia (C57BL/6 mice)	6 mg/kg	Intraperitoneal (i.p.) or Intravenous (i.v.)	7.5% DMSO in PBS	Therapeutic administration improved bacterial clearance and survival by augmenting cytokine release and neutrophil influx.[6]	[6]
Endotoxin Shock (C57BL/6 mice)	6 mg/kg	Intravenous (i.v.)	7.5% DMSO in PBS	Protected mice against high-dose LPS challenge.[6]	[6]
T. cruzi Infection	0.4 mg / 3 days	Not specified	Not specified	Reduced memory/activated CD4 and CD8 T cells, leading to increased susceptibility to infection.	[8]

Experimental Protocols

Protocol 1: Preparation of **Z-IETD-fmk** for In Vivo Administration

This protocol describes how to prepare **Z-IETD-fmk** for injection. The choice of vehicle is critical for solubility and minimizing toxicity.

Materials:

- **Z-IETD-fmk** powder (MW: ~654.7 g/mol)
- High-purity Dimethyl sulfoxide (DMSO)[1][9]
- Sterile Phosphate-Buffered Saline (PBS), pH 7.4
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Prepare DMSO Stock Solution (e.g., 20 mM):
 - Reconstitute 1 mg of **Z-IETD-fmk** powder in 76.5 μ L of pure DMSO to create a 20 mM stock solution.[9]
 - Vortex thoroughly until the powder is completely dissolved.
 - Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]
- Prepare Working Injection Solution (Example for 6 mg/kg dose):
 - Calculation:
 - Assume an average mouse weight of 25 g (0.025 kg).
 - Dose needed per mouse: $6 \text{ mg/kg} \times 0.025 \text{ kg} = 0.15 \text{ mg}$.
 - Assume a final injection volume of 200 μ L (0.2 mL).
 - Concentration needed: $0.15 \text{ mg} / 0.2 \text{ mL} = 0.75 \text{ mg/mL}$.

- Dilution (based on the vehicle used by Lentini et al., 2023):
 - The final injection solution should contain 7.5% DMSO in sterile PBS.[6]
 - To prepare 1 mL of working solution:
 - Calculate the volume of stock solution needed. If using a 20 mM stock (~13.1 mg/mL): $(0.75 \text{ mg/mL} * 1 \text{ mL}) / 13.1 \text{ mg/mL} \approx 57.3 \text{ }\mu\text{L}$ of stock.
 - The DMSO from the stock is part of the final 7.5%. Add an additional ~17.7 μL of pure DMSO to reach a total of 75 μL (7.5%).
 - Add sterile PBS to a final volume of 1 mL.
 - Simplified Dilution: A common practice is to add the required volume of DMSO stock to the appropriate volume of PBS just before injection. To make the final DMSO concentration ~7.5% in a 200 μL injection, you would need 15 μL of DMSO. If your stock is in DMSO, ensure the volume of stock used does not grossly exceed this percentage or run a vehicle control with the same final DMSO concentration.
- Final Step: Vortex the working solution gently and use it immediately. Do not store diluted working solutions.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

This protocol provides a standardized method for i.p. administration of **Z-IETD-fmk**.

Materials:

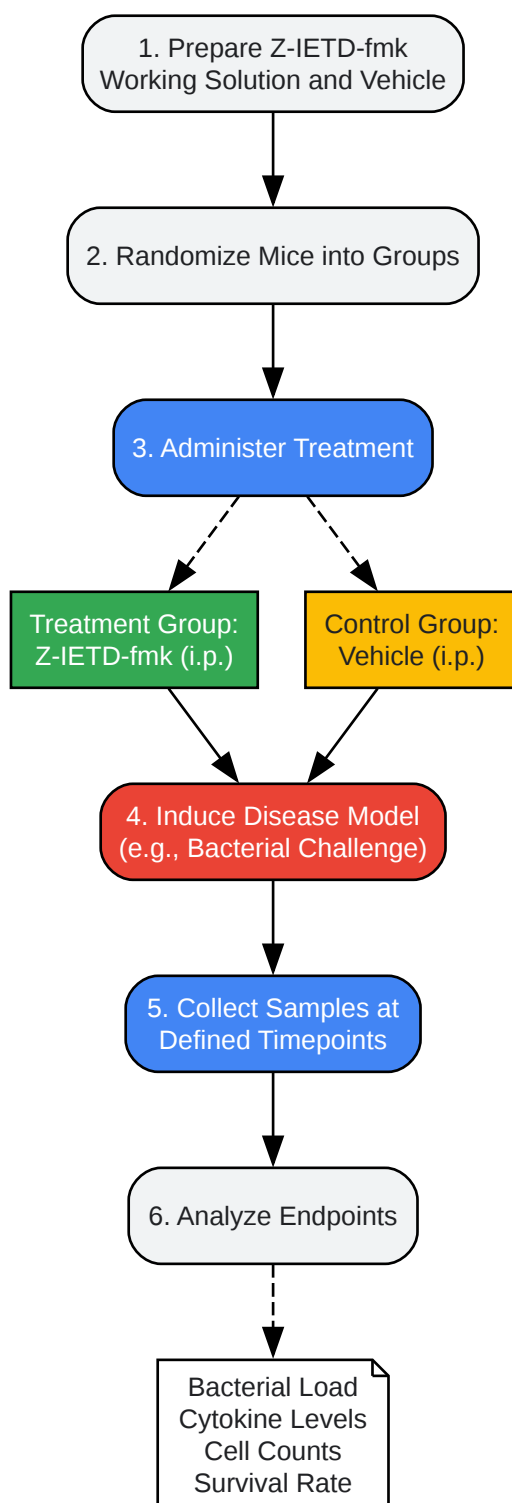
- Prepared **Z-IETD-fmk** working solution
- Mouse restraint device (optional)
- Sterile 1 mL syringes
- Sterile needles (25-27 gauge)
- 70% Isopropyl alcohol wipes

- Sharps container

Procedure:

- **Animal Restraint:** Securely restrain the mouse using the scruff technique, ensuring the animal is calm but immobile. Position the mouse in dorsal recumbency (on its back) with its head tilted slightly downward. This allows the abdominal organs to shift away from the injection site.
- **Site Identification:** The preferred injection site is the mouse's lower right abdominal quadrant. This avoids the cecum (usually on the left) and the urinary bladder.
- **Injection:**
 - Using your dominant hand, insert the needle (bevel up) at a 30-40 degree angle into the identified site.
 - Gently aspirate by pulling back slightly on the plunger. If no fluid or blood enters the syringe, you are correctly in the peritoneal cavity. If you aspirate yellow fluid (urine) or brown/green contents (intestinal), discard the syringe and re-attempt with a fresh preparation.
 - Inject the solution smoothly and steadily. The typical injection volume for a mouse is 100-200 μL .
- **Post-Injection:**
 - Withdraw the needle at the same angle it was inserted.
 - Return the mouse to its cage.
 - Monitor the animal for several minutes for any immediate adverse reactions.
 - Properly dispose of the needle and syringe in a sharps container.

Mandatory Visualizations



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Figure 2. General experimental workflow for in vivo studies using **Z-IETD-fmk** in a mouse disease model.

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